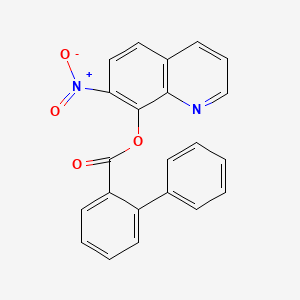

(1,1'-Biphenyl)-2-carboxylic acid, 7-nitro-8-quinolinyl ester

Description

Properties

CAS No. |

29007-24-7 |

|---|---|

Molecular Formula |

C22H14N2O4 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(7-nitroquinolin-8-yl) 2-phenylbenzoate |

InChI |

InChI=1S/C22H14N2O4/c25-22(18-11-5-4-10-17(18)15-7-2-1-3-8-15)28-21-19(24(26)27)13-12-16-9-6-14-23-20(16)21/h1-14H |

InChI Key |

UZYRQDRKLXFXAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC3=C(C=CC4=C3N=CC=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Saponification of (2-Oxazolinyl)-2-biphenyl Derivatives

A key industrial and laboratory method for preparing biphenyl-2-carboxylic acid derivatives involves the saponification of (2-oxazolinyl)-2-biphenyl intermediates. This process is characterized by:

- Starting with a (2-oxazolinyl)-2-biphenyl derivative where substituents on the biphenyl rings (R1, R2) can vary widely, including hydrogen, alkyl groups (C1-C6), halogens, alkoxy, acyl, carboxyl, phenyl, nitro, amino, or fused carbocyclic groups.

- The saponification is conducted using hydrochloric acid at elevated temperatures under pressure.

- An inert organic solvent immiscible with water is used to facilitate the reaction and product isolation.

- This method allows for large-scale production with high selectivity and yields.

This approach is particularly effective for derivatives where the oxazolinyl group may be mono- or disubstituted with alkyl, halogen, hydroxy, alkoxy, phenyl, benzyl, pyridyl, or alkoxycarbonyl groups, enabling a broad scope of biphenyl-2-carboxylic acid derivatives.

Cycloaddition and Catalytic Processes

Alternative synthetic routes involve cycloaddition reactions of benzene or toluene with substituted furanyl compounds under catalysis to produce biphenyl carboxylic acids and their esters. This method is useful for generating biphenyl derivatives with specific substitution patterns and can be adapted for producing esters directly.

Esterification to Form 7-Nitro-8-quinolinyl Esters

The esterification of biphenyl-2-carboxylic acid derivatives with 7-nitro-8-quinolinol to form the target ester is typically achieved through activated carbonate intermediates or carbamate chemistry:

Carbamate and Carbonate Activation Methods

- Activated mixed carbonates, such as those derived from p-nitrophenyl chloroformate, are commonly used to prepare carbamates and esters.

- The p-nitrophenyl moiety acts as a good leaving group, facilitating the formation of the ester bond when reacted with suitable alcohols or phenols like 7-nitro-8-quinolinol.

- The reaction is usually performed in the presence of a base and catalysts such as 4-dimethylaminopyridine (DMAP) to enhance the nucleophilicity of the alcohol and improve yields.

- These activated carbonates can be prepared and stored, allowing for scalable and reproducible esterification processes.

Catalytic Reductive Carbonylation

- For nitro-substituted aromatic esters, catalytic reductive carbonylation methods using rhodium or palladium complexes have been explored.

- These methods involve the reduction of nitroarenes to amines followed by carbonylation to form carbamate esters.

- The choice of alcohol and catalyst significantly affects selectivity and yield.

- Although more common for carbamate synthesis, these catalytic methods provide alternative routes for ester formation involving nitro-substituted quinolinyl esters.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The saponification method using (2-oxazolinyl)-2-biphenyl derivatives is well-documented for its efficiency and adaptability to various substituents, making it a preferred industrial route for biphenyl-2-carboxylic acid derivatives.

- Activated carbonate intermediates derived from p-nitrophenyl chloroformate provide a versatile and reliable method for esterification, especially for sensitive or sterically hindered alcohols like 7-nitro-8-quinolinol.

- Catalytic reductive carbonylation offers an alternative but requires careful control of reaction conditions to avoid side reactions and ensure high selectivity.

- The choice of solvent, temperature, and catalyst loading are critical parameters influencing yield and purity in all methods.

- Storage stability of activated intermediates (e.g., activated carbonates) facilitates batch processing and scale-up.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.

Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Substitution: The biphenyl and quinoline rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen gas with a palladium catalyst can be used for the reduction of the nitro group.

Reduction: Acidic or basic hydrolysis conditions can be employed for the ester group.

Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions on the aromatic rings.

Major Products:

Reduction of the nitro group: 7-amino-8-quinolinyl ester of (1,1’-Biphenyl)-2-carboxylic acid.

Hydrolysis of the ester group: (1,1’-Biphenyl)-2-carboxylic acid and 7-nitro-8-quinolinol.

Scientific Research Applications

Chemistry:

- Used as a building block for the synthesis of more complex organic molecules.

- Acts as a ligand in coordination chemistry.

Biology:

- Potential use in the development of fluorescent probes for biological imaging.

- May serve as a precursor for bioactive compounds.

Medicine:

- Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry:

- Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (1,1’-Biphenyl)-2-carboxylic acid, 7-nitro-8-quinolinyl ester largely depends on its specific application. For instance, as a fluorescent probe, it may interact with specific biomolecules, altering its fluorescence properties. In pharmacological applications, it may interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Key Structural Features

| Compound Name | Substituents | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| (1,1'-Biphenyl)-2-carboxylic acid, 7-nitro-8-quinolinyl ester | 7-Nitroquinolinyl ester at biphenyl-2-carboxylic acid | C₂₂H₁₅N₂O₄ | Nitro, ester, quinoline, biphenyl |

| 4′-Methyl-2′-(quinolin-8-ylcarbamoyl)-biphenyl-4-carboxylic acid ethyl ester | Quinolin-8-ylcarbamoyl, methyl, ethyl ester | C₂₉H₂₅N₃O₃ | Carbamoyl, ester, quinoline, methyl |

| [1,1′-Biphenyl]-2-carboxylic acid, 4′-dimethyl-2′-propylbenzimidazolylmethyl | Benzimidazolylmethyl, dimethyl, propyl | C₃₃H₃₀N₄O₂ | Benzimidazole, biphenyl, ester |

Key Observations :

- The target compound distinguishes itself with a nitro group at the 7-position of the quinoline ring, which enhances electrophilicity and may influence redox properties compared to carbamoyl or methyl analogs .

Functional and Application-Based Comparisons

Reactivity and Stability

- Nitro Group Impact : The nitro group in the target compound may increase susceptibility to reduction or nucleophilic substitution, contrasting with the carbamoyl group in ’s compound, which offers stability under basic conditions .

- Quinoline vs. Benzimidazole: Quinoline derivatives (target and ) exhibit stronger π-π stacking interactions, beneficial for materials science, whereas benzimidazoles () are more common in drug design due to their heterocyclic basicity .

Biological Activity

(1,1'-Biphenyl)-2-carboxylic acid, 7-nitro-8-quinolinyl ester, a compound with the chemical formula CHNO, has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a biphenyl core with a carboxylic acid group and a nitro-substituted quinoline moiety. The compound's molecular weight is approximately 374.36 g/mol. Its solubility and stability under physiological conditions are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The quinoline derivatives are known for their antibacterial and antifungal activities. Studies have shown that modifications in the quinoline structure can enhance these effects.

- Anticancer Activity : Compounds with similar structures have been evaluated for their potential as anticancer agents. For instance, the presence of electron-withdrawing groups like nitro has been linked to increased cytotoxicity in cancer cell lines.

The mechanisms through which this compound exerts its biological effects may involve:

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Key Enzymes : Many quinolone derivatives act as inhibitors of topoisomerases or other critical enzymes involved in DNA replication and repair.

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Activity :

A study focused on the anticancer effects of similar quinolone derivatives demonstrated that compounds with nitro groups exhibited enhanced activity against non-small-cell lung cancer (NSCLC) models. The mechanism involved ROS generation and subsequent DNA damage response ( ). -

Antimicrobial Efficacy :

Research evaluated the antimicrobial properties of several biphenyl derivatives, noting significant inhibitory effects against Gram-positive and Gram-negative bacteria. The study highlighted that structural modifications could optimize efficacy ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.